molecular formula C10H9Cl3O2 B13315313 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one

1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one

Cat. No.: B13315313
M. Wt: 267.5 g/mol
InChI Key: GBKMMARMRCVMSQ-UHFFFAOYSA-N
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Description

1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one is an organic compound characterized by the presence of three chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one typically involves the chlorination of a hydroxyphenyl precursor followed by the introduction of the butanone side chain. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the ketone group to an alcohol.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(2,3,5-Trichloro-6-oxophenyl)butan-1-one.

    Reduction: Formation of 1-(2,3,5-Trichloro-6-hydroxyphenyl)butanol.

    Substitution: Formation of 1-(2,3,5-Substituted-6-hydroxyphenyl)butan-1-one derivatives.

Scientific Research Applications

1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group can influence the compound’s binding affinity and reactivity, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

  • 1-(2,3-Dichloro-6-hydroxyphenyl)butan-1-one
  • 1-(2,3,5-Trichloro-4-hydroxyphenyl)butan-1-one
  • 1-(2,3,5-Trichloro-6-methoxyphenyl)butan-1-one

Uniqueness: 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one is unique due to the specific arrangement of chlorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H9Cl3O2

Molecular Weight

267.5 g/mol

IUPAC Name

1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H9Cl3O2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3

InChI Key

GBKMMARMRCVMSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O

Origin of Product

United States

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